molecular formula C3H3ClN2O B1363541 2-(Chloromethyl)-1,3,4-oxadiazole CAS No. 73315-63-6

2-(Chloromethyl)-1,3,4-oxadiazole

Cat. No.: B1363541
CAS No.: 73315-63-6
M. Wt: 118.52 g/mol
InChI Key: BQGOXMFAGHVQDF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3,4-oxadiazole is a heterocyclic organic compound characterized by a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with chloroacetic acid derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to enhance the efficiency of the synthesis .

Scientific Research Applications

Synthetic Approaches

The synthesis of 2-(Chloromethyl)-1,3,4-oxadiazole typically involves the reaction of hydrazine derivatives with carbonyl compounds or the cyclization of appropriate precursors under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and purity while minimizing by-products. Notable methods include:

  • Cyclization reactions : Utilizing hydrazine derivatives with carboxylic acids or their derivatives.
  • Reflux conditions : Often employed to facilitate the formation of the oxadiazole ring structure.

These synthetic methodologies are crucial for producing derivatives with specific biological activities .

Antimicrobial Activity

Research has demonstrated that this compound derivatives possess significant antimicrobial properties. For instance:

  • Compounds synthesized with this core have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound derivatives:

  • A series of pyrimidine-1,3,4-oxadiazole conjugates exhibited promising cytotoxicity against various cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). These compounds induced apoptosis through mitochondrial pathways .

Analgesic and Anti-inflammatory Effects

The analgesic properties of oxadiazole derivatives have been evaluated in comparison to established pain relievers like Indomethacin:

  • Certain compounds demonstrated superior analgesic activity and anti-inflammatory effects while exhibiting lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Antimicrobial Efficacy

A study investigated a series of this compound derivatives for their antimicrobial efficacy against multidrug-resistant strains of bacteria. The results indicated that several compounds had MIC values significantly lower than those of conventional antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another research effort focused on anticancer applications, a novel series of this compound derivatives was synthesized and tested against multiple cancer cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeExample CompoundsTarget Organisms/CellsObserved Effects
AntimicrobialVarious oxadiazolesStaphylococcus aureus, E. coliSignificant inhibition (low MIC)
AnticancerPyrimidine conjugatesHT-29, MDA-MB-231Induced apoptosis
AnalgesicSelected derivativesIn vivo modelsHigher analgesic activity than Indomethacin
Anti-inflammatorySpecific oxadiazolesCOX enzymesSelective inhibition

Mechanism of Action

Biological Activity

2-(Chloromethyl)-1,3,4-oxadiazole is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various biological activities associated with this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound belongs to the oxadiazole family, which is known for its broad spectrum of biological activities. The presence of the chloromethyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 1,3,4-oxadiazoles, including this compound. The compound exhibits significant activity against various bacterial strains.

Case Studies

  • Antibacterial Activity Against Staphylococcus aureus :
    • A study demonstrated that derivatives of 1,3,4-oxadiazoles showed potent antibacterial activity against Staphylococcus aureus, including drug-resistant strains. Among these derivatives, compounds with a minimal inhibitory concentration (MIC) ranging from 0.5 to 1 µg/mL were identified as particularly effective .
    • The mechanism of action involves targeting the bacterial divisome protein FtsZ, crucial for bacterial cell division. Inhibition of FtsZ disrupts normal cell division processes leading to bacterial cell death .
  • Broad-Spectrum Antimicrobial Effects :
    • Research highlighted that oxadiazole derivatives exhibit not only antibacterial but also antifungal and antiprotozoal activities. For instance, this compound derivatives have shown effectiveness against Candida albicans and Mycobacterium tuberculosis with MIC values comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cell lines.

Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A series of studies reported that oxadiazole compounds can induce significant cytotoxic effects in several cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon adenocarcinoma). These compounds were found to arrest the cell cycle and trigger apoptosis through mitochondrial pathways .
    • Specifically, compounds containing the oxadiazole moiety demonstrated an ability to decrease mitochondrial membrane potential and alter expression levels of apoptotic markers such as Bax and Bcl-2 .
  • Molecular Mechanisms :
    • The anticancer activity is attributed to the modulation of signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have been shown to inhibit key proteins involved in tumor growth and metastasis .

Summary Table of Biological Activities

Biological Activity Target Organisms/Cells Mechanism Reference
AntibacterialStaphylococcus aureusFtsZ inhibition
AntifungalCandida albicansDisruption of cell wall synthesis
AntitubercularMycobacterium tuberculosisInhibition of mycolic acid synthesis
AnticancerMDA-MB-231Apoptosis induction via mitochondrial pathway

Properties

IUPAC Name

2-(chloromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O/c4-1-3-6-5-2-7-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGOXMFAGHVQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372732
Record name 2-(chloromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73315-63-6
Record name 2-(chloromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-(chloromethyl)-1,3,4-oxadiazoles useful in organic synthesis?

A: The key feature is the reactive chloromethyl group (-CH2Cl) present in these molecules. This group makes them excellent starting materials for further chemical transformations. [, ]

Q2: Can you provide an example of a specific synthesis utilizing 2-(chloromethyl)-1,3,4-oxadiazoles?

A: Research demonstrates the synthesis of new thiadiazolyl 3(2H)-pyridazinones compounds using 2-(chloromethyl)-1,3,4-oxadiazoles as a key reagent. Specifically, 2-tert-butyl-4-chloro-5-hydroxy-3(2H)-pyridazinones were reacted with various 5-aryl-2-chloromethyl-(1,3,4)-oxadiazoles. []

Q3: What are the common methods for preparing 2-(chloromethyl)-1,3,4-oxadiazoles?

A: A frequent approach involves the use of phosphorus oxychloride (POCl3) to cyclize N-acyl-N’-(2-benzothiazolylthioacetyl)hydrazines. Another method utilizes commercially available acylhydrazides as starting materials. These are reacted with 1-chloro-2,2,2-trimethoxyethane under microwave irradiation to directly yield the desired 2-(chloromethyl)-1,3,4-oxadiazoles. [, ]

Q4: Has the biological activity of compounds derived from 2-(chloromethyl)-1,3,4-oxadiazoles been investigated?

A: Yes, studies show that some thiadiazolyl 3(2H)-pyridazinones synthesized from 2-(chloromethyl)-1,3,4-oxadiazoles display notable insecticidal activity against the insect Pseudaletia separata Walker. In particular, compound 3b showed significant potency with an EC50 value of 21 mg/L. []

Q5: Are there other applications of 2-(chloromethyl)-1,3,4-oxadiazoles beyond the examples already mentioned?

A: Research shows that 2-(chloromethyl)-1,3,4-oxadiazoles react with 2-mercaptobenzothiazole in the presence of sodium methoxide. This reaction allows for the introduction of a benzothiazolylthiol group onto the oxadiazole ring, further expanding the structural diversity accessible from these versatile building blocks. []

Q6: How do researchers confirm the structure of newly synthesized 2-(chloromethyl)-1,3,4-oxadiazole derivatives?

A: A combination of techniques is employed. These include nuclear magnetic resonance spectroscopy (1H NMR), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm the identity and purity of the synthesized compounds. [, ]

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